molecular formula C13H12BrNO2 B14330762 Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate

Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate

Cat. No.: B14330762
M. Wt: 294.14 g/mol
InChI Key: UHPOSRPHEKSPBY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of ethyl cyanoacrylate, featuring a bromophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the cyano group can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-(2-aminophenyl)-2-cyanobut-2-enoate.

    Oxidation: Formation of 3-(2-bromophenyl)-2-cyanobut-2-enone.

    Reduction: Formation of 3-(2-bromophenyl)-2-aminobut-2-enoate.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the cyano group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate can be compared with similar compounds such as:

  • Ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate
  • Ethyl 3-(2-fluorophenyl)-2-cyanobut-2-enoate
  • Ethyl 3-(2-iodophenyl)-2-cyanobut-2-enoate

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic and biological applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11(8-15)9(2)10-6-4-5-7-12(10)14/h4-7H,3H2,1-2H3

InChI Key

UHPOSRPHEKSPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1Br)C#N

Origin of Product

United States

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